molecular formula C10H8N2O4 B8398413 5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Cat. No. B8398413
M. Wt: 220.18 g/mol
InChI Key: QLWYFQOVGWVNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345247B2

Procedure details

Methyl 5-aminopyridine-2-carboxylate (1.2 g, 5.2 mmol) and triphenylphosphine (1.5 g, 5.7 mmol) were initially charged in 10 ml of DMF, and pyruvic acid (1.83 g, 20.8 mmol), palladium(II) acetate (279 mg, 1.2 mmol) and triethylamine (2.6 g, 26 mmol) were added. The reaction mixture was stirred at a temperature of 100° C. for four hours, then cooled, concentrated on a rotary evaporator and taken up in ethyl acetate, water was added and the mixture was shaken. The aqueous phase was concentrated on a rotary evaporator and then triturated with a little cyclohexane. This gave 0.5 g (38% of theory) of 5-(methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. HPLC-MS: log P=0.44; mass (m/z): 221.0 (M+H)+; 1HNMR (D6-DMSO): δ 3.89 (s, 3H), 7.20 (s, 1H), 7.90-7.98 (m, 2H), 10 (broad, 1H), 12.24 (s, 1H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
279 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:31]([OH:36])(=[O:35])[C:32]([CH3:34])=O.C(N(CC)CC)C>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:11][O:10][C:8]([C:5]1[N:6]=[C:7]2[CH:34]=[C:32]([C:31]([OH:36])=[O:35])[NH:1][C:2]2=[CH:3][CH:4]=1)=[O:9] |f:5.6.7|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
NC=1C=CC(=NC1)C(=O)OC
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.83 g
Type
reactant
Smiles
C(C(=O)C)(=O)O
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
279 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at a temperature of 100° C. for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
water was added
STIRRING
Type
STIRRING
Details
the mixture was shaken
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous phase was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
triturated with a little cyclohexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC(=O)C1=CC=C2C(=N1)C=C(N2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.